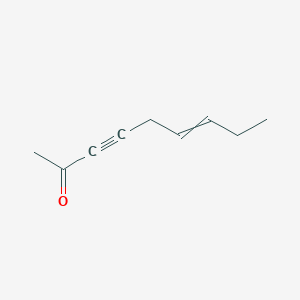
Non-6-EN-3-YN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Non-6-EN-3-YN-2-one is an organic compound characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-6-EN-3-YN-2-one can be synthesized through several methods, one of which involves the Bohlmann-Rahtz Pyridine Synthesis. This method includes the condensation of enamines with ethynylketones to form an aminodiene intermediate, which then undergoes cyclodehydration to yield the desired product . Another approach involves a one-pot, three-step process using palladium(II)- and ruthenium(II)-catalysis, which allows for the efficient synthesis of highly substituted enynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium and ruthenium is common in these processes to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Non-6-EN-3-YN-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The conditions for these reactions vary but often involve the use of catalysts and specific temperature and pressure settings to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Non-6-EN-3-YN-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Non-6-EN-3-YN-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Non-6-EN-3-YN-2-one include other enynes and alkynes, such as:
- 1-Butyne
- 1-Pentyne
- 1-Hexyne
- 1-Heptyne
- 1-Octyne
- 1-Nonyne
- 1-Decyne
Uniqueness
This compound is unique due to its specific combination of a double bond and a triple bond within the same molecule, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds that may only contain one type of unsaturation.
Properties
CAS No. |
109987-11-3 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
non-6-en-3-yn-2-one |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h4-5H,3,6H2,1-2H3 |
InChI Key |
LQQCDWWJYBKYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC#CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















